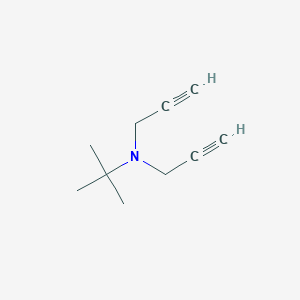

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine

Vue d'ensemble

Description

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine, also known as MPA, is a synthetic compound that belongs to the class of substituted amphetamines. It is a potent stimulant that has been used in scientific research for its unique properties.

Applications De Recherche Scientifique

Synthesis of Propargylamines

Propargylamines are a class of compounds with many pharmaceutical and biological properties . The compound “tert-Butylbis(prop-2-yn-1-yl)amine” can be used in the synthesis of propargylamines . This process is very relevant due to the green approach to synthesize such compounds .

Treatment of Neurodegenerative Disorders

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . The neuroprotective effects of these compounds are found to be dependent on the propargyl moiety and independent of MAO-B inhibition .

Antiapoptotic Function

Deprenyl (selegiline) is found to have an antiapoptotic function , which makes it useful for symptomatic and neuroprotective treatment .

Inhibition of Monoamine Oxidase (MAO)

Pargyline (N-methyl-N-propagylbenzylamine) is a monoamine oxidase inhibitor . Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease . Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Treatment of Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes , and the cardiovascular complications associated with it .

Inhibition of Lysine-specific-demethylase-1 (LSD-1)

Pargyline also inhibits lysine-specific-demethylase-1 (LSD-1) . When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Inhibition of Proline-5-carboxylate Reductase-1 (PYCR1)

Pargyline was also identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1) , thus making it useful for cancer treatments .

Treatment of Parkinson’s Disease

Rasagiline (N-methyl-1-®-aminoindan) and selegiline (N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine) are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease .

Propriétés

IUPAC Name |

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXUSVRNZRQVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CC#C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2392334.png)

![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)

![N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]prop-2-enamide](/img/structure/B2392339.png)

![(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B2392350.png)